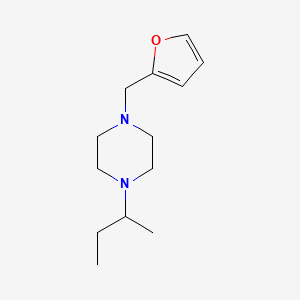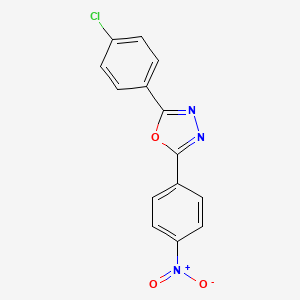![molecular formula C26H25NOS B10890958 9,9-dimethyl-12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B10890958.png)
9,9-dimethyl-12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound with a unique structure that includes a benzo[a]acridine core
Preparation Methods
The synthesis of 9,9-dimethyl-12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves multiple steps. One common synthetic route starts with the preparation of 9,9-dimethyl-9,10-dihydroacridine (DMAC), which is then fused with an additional phenyl moiety to form the benzo[a]acridine core . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzo[a]acridin-11(7H)-one can be reduced to form alcohols.
Scientific Research Applications
9,9-Dimethyl-12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several scientific research applications:
Organic Electronics: It is used as a chromophore in organic light-emitting diodes (OLEDs) due to its deep-blue emitting properties.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Material Science: The compound’s rigid planar structure and high fluorescence quantum efficiencies make it suitable for use in high-definition display technologies.
Mechanism of Action
The mechanism of action of this compound in organic electronics involves its ability to emit light when an electric current is applied. The molecular targets include the electron transport layers in OLED devices, where it facilitates efficient deep-blue emission. In medicinal applications, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar compounds include:
9,9-Dimethyl-9,10-dihydroacridine (DMAC): A precursor in the synthesis of the target compound.
12,12-Dimethyl-7,12-dihydrobenzo[a]acridine (DMBA): Another chromophore used in OLEDs with similar deep-blue emitting properties.
12,12-Dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridine-3-carbonitrile (BACN): A derivative with a cyano group that enhances its electronic properties.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 9,9-dimethyl-12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one in terms of its specific functionalities and applications.
Properties
Molecular Formula |
C26H25NOS |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
9,9-dimethyl-12-(4-methylsulfanylphenyl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C26H25NOS/c1-26(2)14-21-25(22(28)15-26)23(17-8-11-18(29-3)12-9-17)24-19-7-5-4-6-16(19)10-13-20(24)27-21/h4-13,23,27H,14-15H2,1-3H3 |
InChI Key |
VBJDRBXVDBJKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)SC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10890875.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10890881.png)
![N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10890890.png)
![N-(5-bromopyridin-2-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10890892.png)
![methyl 4-(4-chlorophenyl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate](/img/structure/B10890900.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1-(3-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10890903.png)
![3-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B10890907.png)
![2'-[(3-Nitrobenzoyl)oxy][1,1'-biphenyl]-2-yl 3-nitrobenzoate](/img/structure/B10890913.png)
![Methyl 4-oxo-7-phenyl-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10890919.png)


![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10890939.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10890945.png)

